Xylotetraose Decaacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Xylotetraose Decaacetate is typically synthesized through the acetylation of xylotetraose. The process involves the reaction of xylotetraose with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure complete acetylation of all hydroxyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The product is then purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Xylotetraose Decaacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield xylotetraose and acetic acid.
Oxidation: It can undergo oxidation reactions to form corresponding oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Hydrolysis: Xylotetraose and acetic acid.
Oxidation: Oxidized derivatives of xylotetraose.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Xylotetraose Decaacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex carbohydrates and oligosaccharides.
Biology: Employed in studies related to carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential prebiotic effects and its role in promoting gut health.
Industry: Utilized in the production of functional foods and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Xylotetraose Decaacetate involves its interaction with specific enzymes and proteins. In biological systems, it is hydrolyzed by enzymes such as β-xylanase and β-xylosidase to release xylotetraose, which can then be further metabolized . The compound’s acetyl groups may also play a role in modulating its interactions with enzymes and other molecular targets .
Comparison with Similar Compounds
Similar Compounds
Xylobiose: A disaccharide composed of two D-xylose residues.
Xylotriose: A trisaccharide composed of three D-xylose residues.
Xylopentaose: A pentasaccharide composed of five D-xylose residues.
Uniqueness
Xylotetraose Decaacetate is unique due to its complete acetylation, which imparts distinct chemical properties and reactivity compared to its non-acetylated counterparts. This modification enhances its stability and makes it suitable for various industrial and research applications .
Properties
Molecular Formula |
C40H54O27 |
---|---|
Molecular Weight |
966.8 g/mol |
IUPAC Name |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl]oxyoxan-3-yl]oxyoxan-3-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C40H54O27/c1-15(41)55-25-11-52-38(34(61-21(7)47)29(25)56-16(2)42)66-27-13-54-40(36(63-23(9)49)31(27)58-18(4)44)67-28-14-53-39(35(62-22(8)48)32(28)59-19(5)45)65-26-12-51-37(64-24(10)50)33(60-20(6)46)30(26)57-17(3)43/h25-40H,11-14H2,1-10H3/t25-,26-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37?,38+,39+,40+/m1/s1 |
InChI Key |
AXGZKFVWSVOKRF-UGMHODLOSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3CO[C@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4COC([C@@H]([C@H]4OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC3COC(C(C3OC(=O)C)OC(=O)C)OC4COC(C(C4OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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